



CNVK phosphoramidite storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

3-Cyanovinylcarbazole
phosphoramidite

Cat. No.:

B15140440

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CNVK Phosphoramidite Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of CNVK (3-Cyanovinylcarbazole) phosphoramidite for successful oligonucleotide synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for CNVK phosphoramidite?

A1: CNVK phosphoramidite is sensitive to light, moisture, and heat. To ensure its stability and performance, it should be stored in a freezer at a temperature between -10°C and -30°C.[1][2] It is crucial to keep it in a dry, dark environment, preferably under an inert argon atmosphere.[3]

Q2: How should I handle CNVK phosphoramidite upon receiving it?

A2: Upon receipt, immediately store the vial in a freezer at the recommended temperature (-10°C to -30°C). Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the phosphoramidite. It is best to handle the material under an inert gas like argon.



Q3: What is the stability of CNVK phosphoramidite once in solution?

A3: Once dissolved in an anhydrous solvent such as acetonitrile, CNVK phosphoramidite has a limited stability of 1 to 2 days.[2] It is highly recommended to use the solution as quickly as possible after preparation to avoid degradation and ensure optimal coupling efficiency. The stability of phosphoramidites in solution is known to be affected by water content, with degradation pathways including hydrolysis and acrylonitrile elimination.[4]

Q4: What are the key applications of CNVK phosphoramidite?

A4: CNVK phosphoramidite is primarily used to incorporate a 3-cyanovinylcarbazole nucleoside into an oligonucleotide. This modification enables ultrafast and reversible photo-cross-linking of the oligonucleotide to a complementary DNA or RNA strand.[1][2][5] This is particularly useful for studying nucleic acid interactions, protein-DNA/RNA binding, and for applications in nanotechnology and molecular diagnostics. The cross-linking is induced by irradiation at 366 nm and can be reversed by irradiation at 312 nm.[1][3]

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative parameters for the storage and handling of CNVK phosphoramidite.

Table 1: Storage and Stability

Parameter	Condition	Recommendation
Storage Temperature	Long-term	-10°C to -30°C[1][2]
Storage Atmosphere	Solid	Dry, dark, under inert gas (Argon)[3]
Solution Stability	In anhydrous acetonitrile	1-2 days[2]

Table 2: Experimental Conditions



Parameter	Condition	Time	Wavelength
Photo Cross-linking	vs. Thymine	1 second	366 nm[1]
vs. Cytosine	25 seconds	366 nm[1][5]	
Cross-link Reversal	-	3 minutes	312 nm[1][3]
Deprotection (UltraMILD)	0.05M Potassium Carbonate in Methanol	4 hours at Room Temperature	-
30% Ammonium Hydroxide	2 hours at Room Temperature	-	
Deprotection (Standard)	Ammonium Hydroxide	24-36 hours at Room Temperature	-

Experimental Protocols

Protocol 1: Incorporation of CNVK into Oligonucleotides

- Preparation of CNVK Phosphoramidite Solution:
 - Allow the vial of solid CNVK phosphoramidite to equilibrate to room temperature before opening.
 - Under an inert atmosphere (e.g., in a glove box), dissolve the required amount of CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
 - Use the solution immediately for synthesis.
- Oligonucleotide Synthesis:
 - Perform the oligonucleotide synthesis on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry protocols.
 - For the coupling step of CNVK, a standard coupling time is generally sufficient.[6][7] The
 use of UltraMILD monomers for the other bases is preferred to simplify the deprotection
 process.[1][6]



- To prevent any potential side reactions when using dG-iPr-Pac, it is recommended to use UltraMild Cap Mix A.[1][6]
- · Cleavage and Deprotection:
 - Using UltraMILD reagents:
 - Treat the solid support with either 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature OR 30% Ammonium Hydroxide for 2 hours at room temperature.[1]
 [2]
 - Using standard reagents:
 - Treat the solid support with Ammonium Hydroxide at room temperature for 24-36 hours.
 [1][6]
- Purification:
 - Purify the resulting oligonucleotide using standard methods such as HPLC or PAGE.

Troubleshooting Guide

Q1: My coupling efficiency is low when using CNVK phosphoramidite. What could be the cause?

A1: Low coupling efficiency with modified phosphoramidites can stem from several factors.[8] For CNVK, the most common causes are:

- Degradation of the phosphoramidite: CNVK phosphoramidite is sensitive to moisture and oxidation.[9] Ensure that it has been stored and handled under strictly anhydrous and inert conditions. If the solid has been exposed to air or the solution is more than a day or two old, it may have degraded.
- Inadequate activation: While standard coupling times are recommended, ensure your activator (e.g., tetrazole or a more potent activator) is fresh and anhydrous.
- Water contamination: Traces of water in the acetonitrile or other reagents can hydrolyze the phosphoramidite, rendering it inactive.[4] Using high-quality anhydrous solvents and



reagents is critical.

Q2: I am observing unexpected peaks during HPLC purification of my CNVK-containing oligonucleotide. What are they?

A2: Unexpected peaks can arise from several sources:

- Phosphoramidite degradation products: If the CNVK phosphoramidite has degraded, this can lead to the incorporation of modified, incorrect bases or capping of the growing oligonucleotide chain.
- Incomplete deprotection: Ensure that the deprotection conditions (time, temperature, and reagent) are appropriate for the protecting groups used on all bases in your oligonucleotide. The use of UltraMILD monomers is recommended for easier deprotection.[1][6]
- Side reactions during synthesis: Although CNVK is robust, side reactions can occur, especially with prolonged exposure to synthesis reagents.

Q3: The photo-cross-linking efficiency of my purified oligonucleotide is lower than expected. Why?

A3: Assuming the oligonucleotide concentration and sequence are correct, low cross-linking efficiency could be due to:

- Incorrect wavelength or irradiation time: Ensure your UV light source is emitting at the correct wavelength (366 nm) and that the irradiation time is sufficient (1 second for thymine, up to 25 seconds for cytosine targets).[1][5]
- Degradation of the CNVK moiety: Although generally stable once incorporated into the oligonucleotide, prolonged exposure to harsh conditions or nucleophiles could potentially modify the cyanovinylcarbazole group.
- Suboptimal hybridization conditions: Ensure that the buffer conditions and temperature are optimal for the formation of a stable duplex between your CNVK-containing oligonucleotide and its target strand.

Visualizations

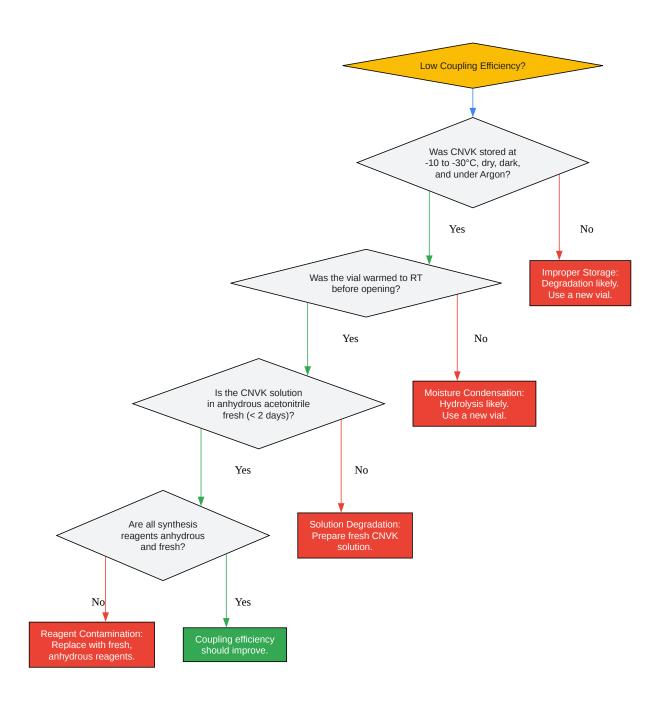




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Caption: Experimental workflow for CNVK phosphoramidite incorporation.





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- To cite this document: BenchChem. [CNVK phosphoramidite storage and handling conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140440#cnvk-phosphoramidite-storage-and-handling-conditions]

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